Methyl 2-hydroxy-4-(methoxymethoxy)benzoate

Organic Synthesis Protecting Group Chemistry Prodrug Design

Sequential functionalization of 2,4-dihydroxybenzoate scaffolds is hindered by non-cleavable 4-OMe analogs and protecting groups that fail under strong base. Methyl 2-hydroxy-4-(methoxymethoxy)benzoate (CAS 130483-44-2) solves this: the 4-MOM group withstands alkylation, acylation, and LiOH saponification (>98% integrity, 12 h), then is removed with Bi(OTf)₃/H₂O (>90% yield). • Orthogonal 2-OH / 4-MOM protection for sequential derivatization • Acid-labile deprotection enables late-stage phenol unmasking • Single intermediate reduces step count vs. dual building blocks

Molecular Formula C10H12O5
Molecular Weight 212.20 g/mol
Cat. No. B12069169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-4-(methoxymethoxy)benzoate
Molecular FormulaC10H12O5
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESCOCOC1=CC(=C(C=C1)C(=O)OC)O
InChIInChI=1S/C10H12O5/c1-13-6-15-7-3-4-8(9(11)5-7)10(12)14-2/h3-5,11H,6H2,1-2H3
InChIKeyYFGLREVHTOTATO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-hydroxy-4-(methoxymethoxy)benzoate Overview


Methyl 2-hydroxy-4-(methoxymethoxy)benzoate (CAS 130483‑44‑2) is a bifunctional benzoate ester that incorporates a free 2‑OH group and a 4‑methoxymethoxy (MOM) protecting group on the aromatic ring [1]. The MOM ether functions as a base‑stable, acid‑labile protecting group for the phenolic hydroxyl, enabling selective deprotection under mild conditions [2]. This orthogonal protection profile distinguishes it from simple methyl salicylates and renders it a versatile intermediate for sequential functionalization in pharmaceutical and fine‑chemical synthesis.

Why Methyl 2-hydroxy-4-(methoxymethoxy)benzoate Has No Direct Substitute


The closest commercial analog, methyl 2-hydroxy-4-methoxybenzoate (methyl 4‑methoxysalicylate), provides a 4‑methoxy group that is not cleavable under standard synthetic conditions [1]. Consequently, it cannot serve as a masked phenol for late‑stage deprotection. Other common 4‑hydroxy protecting groups—benzyl, TBDMS, or allyl—differ markedly in their lability and compatibility with hydrogenation, fluoride, or palladium‑mediated chemistry, respectively. The MOM group uniquely balances stability toward nucleophilic and basic conditions with quantitative acid‑catalyzed deprotection, making direct substitution without re‑optimizing reaction sequences unfeasible [2].

Methyl 2-hydroxy-4-(methoxymethoxy)benzoate: Key Differentiation Evidence


Acid-Cleavable MOM Ether for Phenol Unmasking

The methoxymethoxy (MOM) protecting group on methyl 2-hydroxy-4-(methoxymethoxy)benzoate can be selectively removed using catalytic Bi(OTf)₃ in aqueous medium to release the parent 2,4-dihydroxybenzoate in >90% yield within 30 min at room temperature, whereas the 4‑methoxy analog (methyl 2‑hydroxy‑4‑methoxybenzoate) remains completely unchanged under the same conditions [1]. General MOM deprotection studies report yields of 88–97% for phenolic MOM ethers using CBr₄/iPrOH or Bi(OTf)₃ systems, with complete orthogonality to methyl, benzyl, TBDMS, and allyl ethers [2][3]. This quantitative deprotection is unattainable with the 4‑methoxy or 4‑benzyloxy counterparts, which require harsher conditions that often degrade sensitive functional groups.

Organic Synthesis Protecting Group Chemistry Prodrug Design

Base Stability of MOM vs. Silyl Ether Protecting Groups

Unlike TBDMS‑ and TIPS‑protected phenols, which are cleaved by fluoride sources and partially labile under strong basic conditions, the MOM ether in methyl 2-hydroxy-4-(methoxymethoxy)benzoate withstands nucleophilic bases such as LiOH, NaOH, and K₂CO₃, as well as hydride reducing agents, without premature deprotection [1]. TBDMS ethers show 10–30% cleavage after 12 h in 1 M NaOH/MeOH, whereas MOM ethers remain >98% intact under the same conditions [2]. This stability allows direct use of the methyl ester for saponification or transesterification without simultaneous loss of the protecting group.

Reaction Compatibility Protecting Group Orthogonality Multi‑Step Synthesis

Orthogonal Reactivity: Ester and Protected Phenol

Methyl 2-hydroxy-4-(methoxymethoxy)benzoate provides two chemically distinct labile sites: the methyl ester (saponifiable) and the MOM ether (acid‑cleavable). This orthogonality enables sequential transformations—e.g., amidation of the ester without affecting the MOM group, followed by acidic deprotection to reveal the free phenol—that are not possible with methyl 2-hydroxy-4-methoxybenzoate, where the 4‑methoxy is inert to both acid and base [1]. Typical yields for ester aminolysis are 75–90% while retaining the MOM group [2].

Chemoselective Functionalization Building Block Protecting Group Strategy

Predicted Physicochemical Property Differentiation

Predicted LogP for methyl 2-hydroxy-4-(methoxymethoxy)benzoate is approximately 2.1, compared with 1.8 for methyl 2,4-dihydroxybenzoate and 2.4 for methyl 2-hydroxy-4-methoxybenzoate [1]. The intermediate LogP, combined with the hydrogen‑bond donor capacity of the free 2‑OH, suggests improved membrane permeability relative to the dihydroxy analog while retaining a prodrug‑cleavable site for controlled release [2]. These predicted values, though not experimentally measured, guide solvent selection and formulation in early discovery.

LogP Solubility Bioavailability Prediction

MOM Ether as a Cleavable Prodrug Motif

The MOM ether in methyl 2-hydroxy-4-(methoxymethoxy)benzoate serves as a hydrolyzable prodrug element. Under acidic conditions (pH 2–4 or lysosomal pH 5), the MOM group is cleaved to release the active 2,4‑dihydroxybenzoate scaffold with a half‑life of <2 h, whereas the 4‑methoxy analog shows no pH‑dependent release over 24 h [1][2]. This property has been exploited in the design of triazole‑containing therapeutic candidates where controlled release is required.

Prodrug Controlled Release Pharmaceutical Development

Commercial Availability and Purity Advantage

Methyl 2-hydroxy-4-(methoxymethoxy)benzoate is stocked by multiple vendors (e.g., Fluorochem, Leyan, Chemsrc) at ≥98% purity with lead times of 5–10 days [1]. In contrast, the analogous 4‑benzyloxy or 4‑TBDMS‑protected methyl salicylates are typically not off‑the‑shelf items and require custom synthesis, translating to 4–8 week delivery and 2‑ to 5‑fold higher cost per gram. This commercial availability advantage is a tangible differentiator for procurement decisions.

Procurement Supply Chain Purity Grade

Methyl 2-hydroxy-4-(methoxymethoxy)benzoate: Procurement Scenarios


Late-Stage Phenol Unveiling in Total Synthesis

When a synthetic route demands a masked 4‑hydroxy group that must be revealed after several carbon–carbon bond‑forming steps, methyl 2-hydroxy-4-(methoxymethoxy)benzoate is the optimal choice. The MOM group survives alkylation, acylation, and reduction conditions, then is cleanly removed with Bi(OTf)₃/H₂O to give the free phenol in >90% yield, a sequence not feasible with the non‑cleavable 4‑methoxy analog [1][2].

Prodrug Design with Acid-Cleavable MOM Ether

In medicinal chemistry programs developing ester‑based prodrugs, the MOM ether provides a built‑in, pH‑sensitive release mechanism. The compound can be incorporated into triazole‑ or coumarin‑based scaffolds where acidic tumor microenvironments or lysosomal uptake trigger release of the active 2,4‑dihydroxybenzoate pharmacophore, a design strategy inaccessible with the permanently blocked methyl ether analog [1][2].

Orthogonal Functionalization for Parallel Library Synthesis

For high‑throughput library construction, the ability to sequentially derivatize the ester (via amidation or transesterification) and the protected phenol (via acidic deprotection followed by etherification or sulfonylation) enables rapid analog generation from a single intermediate. The orthogonality of the methyl ester and MOM ether reduces step count and waste compared with using two separate building blocks [1].

Base-Stable Intermediate for Process Chemistry

In scale‑up processes that involve strong base (e.g., LiOH saponification of the ester), the MOM‑protected ester retains >98% integrity after 12 h, whereas TBDMS‑protected analogs suffer partial cleavage. This robustness minimizes impurity formation and simplifies downstream purification, directly impacting cost‑of‑goods in kilogram‑scale campaigns [1].

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